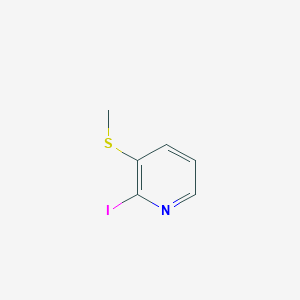
3-Benzyl-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-methylpiperazin-2-one is a heterocyclic compound that belongs to the piperazine family. Piperazine derivatives are widely recognized for their diverse biological activities and are commonly found in various pharmaceutical agents. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-methylpiperazin-2-one typically involves the transformation of commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. This compound is converted into the piperazinoimidate using Meerwein conditions, which involve triethyloxonium tetrafluoroborate and sodium carbonate . The piperazinoimidate is then treated with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-Benzyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
- 3-Isopropyl-1-methylpiperazin-2-one
- 1-Benzyl-3-methylpiperazin-2-one
- 1,3-Dimethylpiperazin-2-one
Comparison: 3-Benzyl-3-methylpiperazin-2-one is unique due to its specific benzyl and methyl substitutions on the piperazine ring. These substitutions confer distinct physicochemical properties and biological activities compared to other piperazine derivatives. For example, the presence of the benzyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
3-benzyl-3-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-12(11(15)13-7-8-14-12)9-10-5-3-2-4-6-10/h2-6,14H,7-9H2,1H3,(H,13,15) |
Clé InChI |
HAHGCRAAUFIIMW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NCCN1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


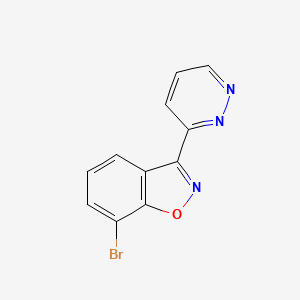

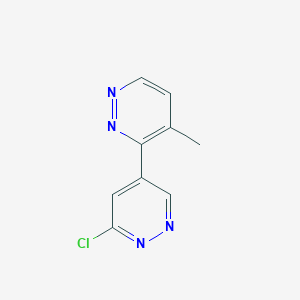
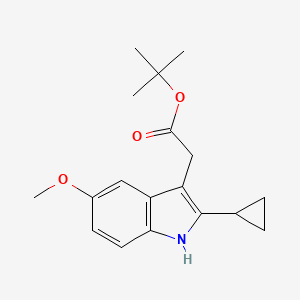

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
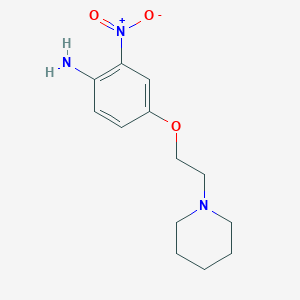
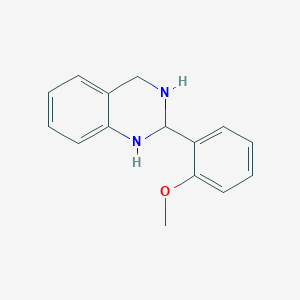

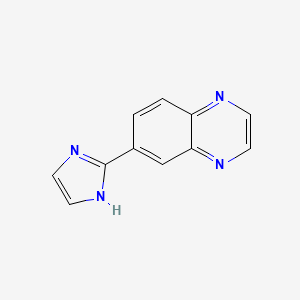

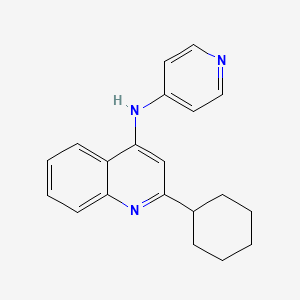
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
